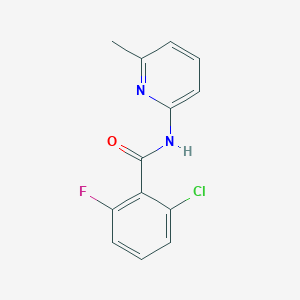![molecular formula C22H27N5O2 B12241727 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B12241727.png)
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a complex organic compound that features a unique structure combining several functional groups. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science due to its structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine typically involves multi-step reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, which can be synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics
Mechanism of Action
The mechanism of action of 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine analogues: These compounds share a similar core structure and have been studied for their antituberculosis activity.
Imidazo[1,2-b]pyridazine derivatives: These compounds are known for their kinase inhibitory activity and potential therapeutic applications.
Uniqueness
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C22H27N5O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C22H27N5O2/c1-22(2,3)18-14-27-19(24-18)6-7-20(25-27)29-15-16-8-11-26(12-9-16)21(28)17-5-4-10-23-13-17/h4-7,10,13-14,16H,8-9,11-12,15H2,1-3H3 |
InChI Key |
KEXZHNWLOZTUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(cyclopropanesulfonyl)-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B12241662.png)
![N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine](/img/structure/B12241670.png)
![3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B12241675.png)
![1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12241690.png)
![3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine](/img/structure/B12241691.png)
![6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12241699.png)
![4-{5-[1-(Pyridine-4-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B12241704.png)
![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine](/img/structure/B12241714.png)
![1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12241725.png)
![9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12241728.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12241732.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B12241734.png)
![5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B12241740.png)
